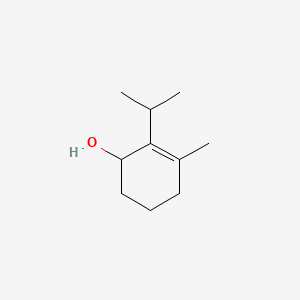
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol, also known as piperitol, is an organic compound with the molecular formula C10H18O. It is a cyclic alcohol with a structure that includes a cyclohexene ring substituted with methyl and isopropyl groups. This compound is found naturally in various essential oils, including those of Eucalyptus radiata, pennyroyal, and other Mentha species .
準備方法
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of racemic piperitone using reducing agents such as lithium aluminum hydride or aluminum isopropoxide . The d-form of this compound can also be isolated from natural sources . Industrial production methods typically involve the extraction and purification of the compound from essential oils where it naturally occurs .
化学反応の分析
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogens like chlorine or bromine.
Hydrogenation: Hydrogenation reactions can reduce the double bond in the cyclohexene ring, converting it into a cyclohexane derivative.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant odor and is a component in the formulation of perfumes and other scented products
作用機序
The mechanism of action of 3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
3-Methyl-2-propan-2-ylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:
3-Methyl-4-propan-2-ylcyclohex-2-en-1-one: This compound has a similar structure but contains a ketone group instead of an alcohol group.
2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol: This compound has a similar cyclohexene ring structure but differs in the position and type of substituents.
Terpinen-4-ol: This compound is another cyclic alcohol with a similar molecular formula but different structural arrangement.
The uniqueness of this compound lies in its specific combination of functional groups and its occurrence in natural essential oils, which contribute to its distinct chemical and biological properties .
特性
分子式 |
C10H18O |
|---|---|
分子量 |
154.25 g/mol |
IUPAC名 |
3-methyl-2-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)10-8(3)5-4-6-9(10)11/h7,9,11H,4-6H2,1-3H3 |
InChIキー |
GSSZVQVJTPIWHV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
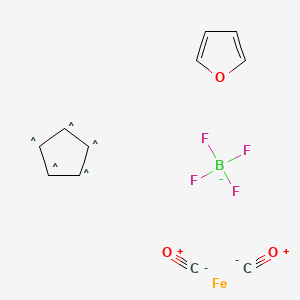

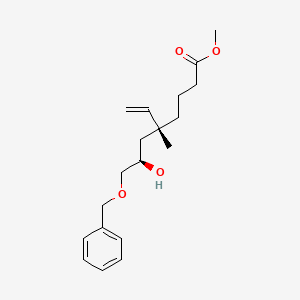
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
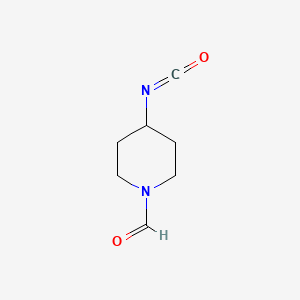
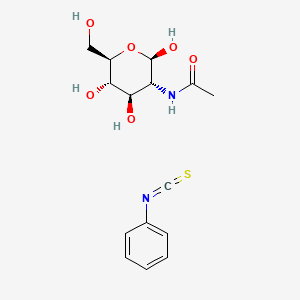
![Mono[2-(perfluorodecyl)ethyl] Phosphate Cyclohexylamine Salt](/img/structure/B13836859.png)
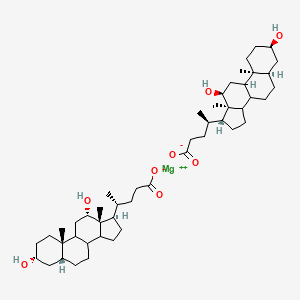
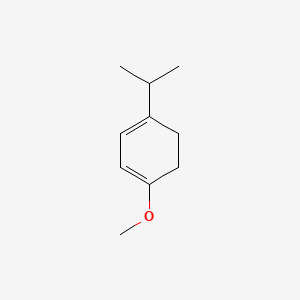
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
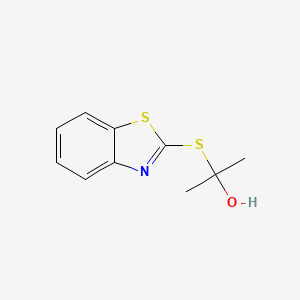
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
